2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 932475-80-4
VCID: VC7057011
InChI: InChI=1S/C22H24N4O2/c1-16-7-5-6-10-18(16)23-19(27)15-26-13-11-22(12-14-26)24-20(21(28)25-22)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,23,27)(H,25,28)
SMILES: CC1=CC=CC=C1NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4
Molecular Formula: C22H24N4O2
Molecular Weight: 376.46

2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide

CAS No.: 932475-80-4

Cat. No.: VC7057011

Molecular Formula: C22H24N4O2

Molecular Weight: 376.46

* For research use only. Not for human or veterinary use.

2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide - 932475-80-4

Specification

CAS No. 932475-80-4
Molecular Formula C22H24N4O2
Molecular Weight 376.46
IUPAC Name N-(2-methylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide
Standard InChI InChI=1S/C22H24N4O2/c1-16-7-5-6-10-18(16)23-19(27)15-26-13-11-22(12-14-26)24-20(21(28)25-22)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,23,27)(H,25,28)
Standard InChI Key SBSUSILGKSZKFT-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4

Introduction

Overview of the Compound

The compound 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide is a spirocyclic derivative characterized by a triazaspiro framework. It contains a phenyl group, an o-tolyl substituent, and an acetamide moiety. This structure is notable for its potential bioactivity due to the spirocyclic core, which often imparts unique physicochemical properties.

Structural Representation

PropertyValue
Molecular FormulaC22H24N4O2
Molecular Weight376.46 g/mol
IUPAC NameN-(o-tolyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
SMILESCC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4

Synthesis

The synthesis of this compound involves:

  • Formation of the spirocyclic core: A multistep reaction sequence typically involving cyclization reactions to form the 1,4,8-triazaspiro[4.5]decane framework.

  • Functionalization: Introduction of the phenyl and o-tolyl groups through condensation or substitution reactions.

  • Acetamide linkage: Coupling of acetic acid derivatives with the amine group on the spiro system.

Analytical Characterization

The compound can be characterized using:

  • Spectroscopy:

    • NMR (¹H and ¹³C): To confirm the chemical environment of protons and carbons.

    • IR Spectroscopy: To identify functional groups like amides and ketones.

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation.

  • X-ray Crystallography:

    • To determine the three-dimensional structure.

Potential Applications

While specific applications for this compound are not yet documented, its structural features suggest potential in:

  • Pharmaceuticals:

    • As a scaffold for drug discovery targeting enzymes or receptors.

  • Material Science:

    • Spiro compounds are sometimes used in optical or electronic materials due to their stereoelectronic properties.

Comparative Data Table

PropertyValue for This CompoundRelated Triazaspiro Compound
Molecular Weight376.46 g/mol313.27 g/mol
Key Functional GroupsKetone, AmideKetone
Bioactivity PotentialAntimicrobial/Enzyme Inhibition (hypothetical)Anticancer/Anti-inflammatory

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